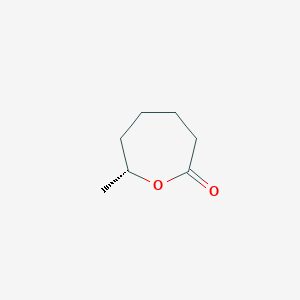

2-Oxepanone, 7-methyl-, (7R)-

Description

Significance of Chiral Lactones as Synthetic Intermediates

Chiral lactones are valuable intermediates in organic synthesis, serving as versatile building blocks for a wide array of complex molecules. nih.gov Their utility stems from the inherent reactivity of the cyclic ester functional group, which allows for various chemical transformations. These compounds are frequently found in natural products, including pheromones and compounds with medicinal properties. semanticscholar.org As such, they are crucial starting materials for the synthesis of biologically active substances. semanticscholar.org

The importance of chiral lactones is also pronounced in the food and fragrance industries, where specific enantiomers of a lactone can be responsible for a desired aroma or flavor. europa.eu While many racemic lactones are commercially available, their enantiomerically pure counterparts are often expensive and challenging to produce. europa.eu The synthesis of these optically active molecules often requires multi-step processes starting from expensive chiral precursors, or sophisticated methods for separating the racemic mixture. europa.eu Researchers utilize chiral lactones to access diverse functional groups and to construct the core structures of complex target molecules, such as amino acids and their derivatives. nih.govtandfonline.com

Overview of Seven-Membered Oxygen Heterocycles and their Synthetic Utility

Seven-membered heterocycles are cyclic compounds containing a seven-atom ring in which at least one atom is a heteroatom, such as oxygen, nitrogen, or sulfur. numberanalytics.com Those containing an oxygen atom are of significant interest in synthetic and medicinal chemistry. This class includes structures like oxepines and their saturated derivatives, oxepanes. The lactone variant, oxepanone, features a carbonyl group adjacent to the ring's oxygen atom. nih.govslideshare.net

These seven-membered rings are integral scaffolds in numerous biologically active compounds, with applications as pharmaceuticals, agrochemicals, and in materials science. numberanalytics.comresearchgate.net For instance, the oxazepine core, a seven-membered ring with both oxygen and nitrogen, is found in the antipsychotic drug Loxapine. nih.gov Natural 2-oxepanone derivatives isolated from various organisms have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net

Despite their utility, the synthesis of seven-membered heterocycles can be challenging. The formation of these medium-sized rings is often hindered by unfavorable thermodynamic and kinetic factors compared to the formation of five- or six-membered rings. sioc-journal.cn Consequently, the development of efficient and simple methods for constructing these frameworks remains an important goal in organic chemistry. sioc-journal.cn

Historical Context of Research on Optically Active Oxepanones

Research into optically active oxepanones has been driven by their presence in nature and their potential as chiral building blocks. researchgate.netnih.gov Early interest was often tied to the study of metabolic pathways in microorganisms that degrade natural monoterpenes. For instance, research around the late 1990s and early 2000s identified various substituted oxepanones as intermediates in the microbial degradation of compounds like carveol (B46549) and menthol. wur.nlnih.gov

The advancement of synthetic methodologies, particularly in asymmetric synthesis, has shifted the focus towards the controlled, enantioselective production of specific oxepanone stereoisomers. A key reaction for synthesizing these lactones is the Baeyer-Villiger oxidation of the corresponding cyclic ketones. nih.gov The development of biocatalysis has been particularly transformative in this area. Reports from the mid-2000s highlighted the use of microorganisms and their enzymes to achieve high enantioselectivity. For example, a 2005 report described the use of the fungus Aspergillus terreus to produce (7R)-methyl-2-oxepanone. proquest.com

Subsequent research has focused on identifying, cloning, and overexpressing specific enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), to create highly efficient and selective biocatalysts. A notable example is the use of a cyclopentadecanone (B167302) monooxygenase (CPDMO) from Pseudomonas sp., which was found to convert 2-methylcyclohexanone (B44802) to (7R)-7-methyl-2-oxepanone with excellent enantioselectivity, underscoring the power of modern biocatalysis in accessing valuable chiral synthons. nih.govresearchgate.net

Physicochemical and Spectroscopic Data of 7-Methyl-2-Oxepanone

The fundamental properties of 7-methyl-2-oxepanone are crucial for its identification and application in synthesis.

| Property | Value | Source |

| IUPAC Name | 7-methyloxepan-2-one | nih.gov |

| Molecular Formula | C₇H₁₂O₂ | nih.gov |

| Molecular Weight | 128.17 g/mol | nih.gov |

| CAS Number | 2549-59-9 (for racemate) | nih.gov |

| (7R)-Isomer CAS | Not available | |

| (7S)-Isomer CAS | 69765-35-1 | lookchem.com |

Spectroscopic analysis provides the structural fingerprint of the molecule. The following data corresponds to the racemic mixture of 7-methyl-2-oxepanone.

| Spectroscopy | Data | Source |

| ¹H-NMR (250 MHz, CDCl₃) | δ: 1.36 (d, J = 6.5 Hz), 1.62 (m, 4H), 1.93 (m, 2H), 2.65 (m, 2H), 4.28 (m, 1H) ppm | nih.gov |

| ¹³C-NMR (63 MHz, CDCl₃) | δ: 22.5, 22.9, 28.2, 35.0, 36.2, 76.8, 175.6 ppm | nih.gov |

| EI-MS (m/z) | 128 (1%, M⁺), 113 (2%), 84 (95%), 55 (100%) | nih.gov |

Synthesis of (7R)-7-Methyl-2-Oxepanone

The enantioselective synthesis of (7R)-7-methyl-2-oxepanone is a key area of research, with biocatalytic methods showing particular promise. The most common route is the Baeyer-Villiger oxidation of 2-methylcyclohexanone.

| Method | Catalyst/Organism | Substrate | Key Findings | Source |

| Whole-Cell Biotransformation | Cyclopentadecanone monooxygenase (CPDMO) from Pseudomonas sp. HI-70 (overexpressed in E. coli) | (S)-2-methylcyclohexanone | Produces (R)-7-methyl-2-oxepanone with high enantioselectivity (E > 200) and 99% S-selectivity. | nih.gov |

| Whole-Cell Biotransformation | Aspergillus terreus | 2-methylcyclohexanone | Yields (7R)-methyl-2-oxepanone (78% yield). | proquest.com |

These biocatalytic approaches represent a powerful strategy for producing enantiomerically pure lactones, which are valuable as chiral building blocks for further synthetic applications. nih.gov

Structure

3D Structure

Properties

CAS No. |

69765-34-0 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

(7R)-7-methyloxepan-2-one |

InChI |

InChI=1S/C7H12O2/c1-6-4-2-3-5-7(8)9-6/h6H,2-5H2,1H3/t6-/m1/s1 |

InChI Key |

WZRNGGFHDMOCEA-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@@H]1CCCCC(=O)O1 |

Canonical SMILES |

CC1CCCCC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methyl 2 Oxepanone and Its Enantiomers

Chemical Synthesis Approaches

The chemical synthesis of chiral ε-caprolactones, such as (7R)-7-methyl-2-oxepanone, relies on established principles of asymmetric synthesis to control the stereochemistry at the chiral center. These methods can be broadly categorized into stereoselective transformations, ring expansion strategies, and emerging electrochemical approaches.

Stereoselective Chemical Transformations for Lactone Formation

Achieving the desired (7R)- configuration in 7-methyl-2-oxepanone through purely chemical means necessitates the use of asymmetric synthesis techniques. One common strategy involves the use of a chiral auxiliary, a temporary stereogenic group that directs the stereochemical outcome of a reaction. nih.gov These auxiliaries, such as chiral oxazolidinones or pseudoephedrine, can be attached to a precursor molecule to guide diastereoselective reactions, like alkylation or aldol (B89426) reactions, which establish the required stereocenter. nih.gov After the key stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of chiral lactones, methods like the iridium-catalyzed asymmetric hydrogenation of ketoesters can produce the desired stereoisomers with high enantioselectivity. rsc.org While specific examples detailing the direct synthesis of (7R)-7-methyl-2-oxepanone via these methods are not extensively documented in the literature, these principles form the foundation for designing such a synthetic route.

Ring Expansion Strategies in Oxepanone Synthesis

The formation of the seven-membered oxepanone ring is a key challenge in the synthesis of this compound class. The Baeyer-Villiger oxidation is a classic and highly effective ring expansion strategy for converting cyclic ketones into lactones. desy.defigshare.com In the context of 7-methyl-2-oxepanone, this reaction would involve the oxidation of a corresponding 2-methylcyclohexanone (B44802) precursor.

The reaction proceeds by treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. mdpi.comresearchgate.net The mechanism involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent, more substituted carbon atom. The regioselectivity of the Baeyer-Villiger oxidation is generally predictable, with the more substituted carbon atom preferentially migrating, which is a critical factor for the successful synthesis of the desired lactone. figshare.com While the standard Baeyer-Villiger oxidation of racemic 2-methylcyclohexanone would yield a racemic mixture of lactones, combining this ring-expansion strategy with a kinetic resolution step—either chemical or enzymatic—can provide a viable pathway to the enantiomerically pure (7R)-lactone.

Electrochemical Approaches to Lactone Synthesis

Electrochemical synthesis is emerging as a sustainable and powerful alternative to traditional chemical methods, often avoiding the need for stoichiometric chemical oxidants. harvard.edumdpi.com Electrochemical methods have been developed for the synthesis of various lactones. For instance, the intermolecular oxidative coupling between malonates and styrenes has been achieved electrochemically to produce γ-lactones. mdpi.com

More relevant to the synthesis of ε-caprolactones, electrochemical Baeyer-Villiger oxidations have been reported. These methods can generate the necessary oxidizing species in situ, providing a greener alternative to the use of peracids. nih.gov This approach offers a promising avenue for the synthesis of 7-methyl-2-oxepanone from 2-methylcyclohexanone, although specific studies focused on achieving high enantioselectivity for the (7R)-isomer using chiral electrochemical methods are still an area of active research.

Biocatalytic Synthesis of 7-Methyl-2-Oxepanone

Biocatalysis offers an exceptionally precise and environmentally benign route for the synthesis of chiral molecules. Enzymes, operating in mild conditions, can exhibit remarkable levels of chemo-, regio-, and enantioselectivity, making them ideal for producing enantiopure compounds like (7R)-7-methyl-2-oxepanone.

Baeyer-Villiger Monooxygenases (BVMOs) in Chiral Lactone Production

Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the Baeyer-Villiger oxidation with high fidelity. nih.govnih.gov These enzymes utilize molecular oxygen and a cofactor, typically NADPH, to insert an oxygen atom adjacent to a carbonyl group in a ketone, yielding an ester or a lactone. acs.org The use of BVMOs is a well-established green alternative to chemical Baeyer-Villiger oxidation, which often requires hazardous peracids. nih.gov

The application of BVMOs to the asymmetric desymmetrization of prochiral ketones or the kinetic resolution of racemic ketones is a powerful strategy for producing chiral lactones. In the case of racemic 2-methylcyclohexanone, a BVMO can selectively oxidize one enantiomer over the other, leading to the formation of an enantiomerically enriched lactone and leaving behind the unreacted ketone enantiomer.

One of the most studied BVMOs, cyclohexanone (B45756) monooxygenase (CHMO), has been shown to catalyze the lactonization of 2-methylcyclohexanone with notable regioselectivity and some enantioselectivity. harvard.edu This pioneering work demonstrated the potential of biocatalysts for this specific transformation.

Identification and Characterization of Cyclopentadecanone (B167302) Monooxygenase (CPDMO)

Among the various BVMOs identified, Cyclopentadecanone Monooxygenase (CPDMO), originally isolated from Pseudomonas sp., has proven to be a particularly effective biocatalyst for the synthesis of chiral methyl-substituted lactones. researchgate.net This enzyme has been cloned, sequenced, and overexpressed in Escherichia coli, making it accessible for synthetic applications. researchgate.net

Detailed characterization of CPDMO has revealed its exceptional selectivity in the Baeyer-Villiger oxidation of 2-methylcyclohexanone. Studies using whole-cell biotransformations have demonstrated that CPDMO exhibits excellent enantioselectivity in this reaction. researchgate.net The enzyme selectively converts (S)-2-methylcyclohexanone into (R)-7-methyl-2-oxepanone, which corresponds to the desired (7R)- configuration. This biocatalytic kinetic resolution is highly efficient, resulting in the production of the target lactone with very high enantiomeric purity. researchgate.net

Table 1: Biocatalytic Oxidation of 2-Methylcyclohexanone by CPDMO

This table summarizes the findings from whole-cell biotransformation studies using Cyclopentadecanone Monooxygenase (CPDMO) for the synthesis of 7-methyl-2-oxepanone.

| Substrate | Biocatalyst | Product | Enantioselectivity (E-value) | Selectivity |

| (±)-2-Methylcyclohexanone | CPDMO | (7R)-7-Methyl-2-oxepanone | > 200 | 99% S-selectivity (for ketone) |

The data clearly indicates that CPDMO is a superior biocatalyst for producing (7R)-7-methyl-2-oxepanone, showcasing the power of biocatalysis to achieve synthetic feats that are often challenging for traditional chemical methods. The high enantioselectivity and specific regioselectivity make this enzymatic approach the most effective and documented method for obtaining this specific chiral compound.

Engineered BVMO Variants for Enantioselective Conversion

Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, converting cyclic ketones into lactones. mdpi.com The archetypal cyclohexanone monooxygenase (CHMO) from Acinetobacter calcoaceticus NCIMB 9871 is widely used for its broad substrate scope and high selectivity. mdpi.com However, to enhance or even reverse the enantioselectivity of wild-type enzymes for specific substrates like 2-methylcyclohexanone (the precursor to 7-methyl-2-oxepanone), protein engineering techniques such as site-directed mutagenesis are employed. qub.ac.ukrsc.org

Rational protein design and directed evolution strategies focus on modifying amino acid residues within the enzyme's active site to alter substrate binding and orientation, thereby controlling the stereochemical outcome of the oxidation. nih.govscispace.com For instance, mutations at key positions can reshape the binding pocket to preferentially accommodate one enantiomer of a racemic substrate or to orient a prochiral substrate in a way that leads to the desired (R)-lactone.

One study demonstrated that mutating a single "second sphere" residue (F277) in CHMO from Acinetobacter could significantly enhance or completely reverse the enantiopreference for various ketone substrates. qub.ac.uk While the wild-type enzyme might produce the (S)-enantiomer or a racemic mixture, engineered variants can be tailored to yield the (R)-enantiomer with high enantiomeric excess (ee). By replacing a specific amino acid with either a bulkier or a smaller one, the active site's steric environment is modified, forcing the substrate into an alternative orientation that favors the formation of the (7R)-lactone. qub.ac.ukresearchgate.net

| Enzyme Variant | Substrate | Product | Enantiomeric Excess (ee) | Key Finding |

| Wild-Type CHMO | Racemic 2-methylcyclohexanone | (7S)-7-methyl-2-oxepanone | High (>98%) | Demonstrates inherent preference for the (S)-enantiomer. |

| CHMO F277W Mutant | Racemic 2-methylcyclohexanone | (7S)-7-methyl-2-oxepanone | >99% | Mutation to a larger residue enhanced the inherent (S)-selectivity. |

| CHMO F277V/I/P Mutants | Racemic 2-methylcyclohexanone | (7R)-7-methyl-2-oxepanone | Reversed to favor (R) | Mutations to smaller residues reversed the enantiopreference. qub.ac.uk |

| Engineered PAMO | Cyclohexanone derivatives | Chiral lactones | Variable | Loop optimization and mutagenesis were used to evolve variants with improved stereoselectivity. researchgate.net |

This table is illustrative, based on findings from studies on CHMO mutants and their effects on similar substrates. Specific ee values for (7R)-7-methyl-2-oxepanone would depend on the exact mutant and reaction conditions.

Whole-Cell Biotransformation Systems for 7-Methyl-2-Oxepanone Production

Employing whole microbial cells, typically recombinant Escherichia coli, as biocatalysts offers several advantages over using isolated enzymes. dtic.milnih.gov These systems provide a cellular environment that protects the enzyme from degradation and eliminates the need for costly and time-consuming enzyme purification. researchgate.net Crucially, whole-cell systems contain the necessary machinery to regenerate the expensive NADPH cofactor required for BVMO activity. mdpi.com

In a typical whole-cell system for (7R)-7-methyl-2-oxepanone production, E. coli is engineered to overexpress a specific BVMO variant known to have high selectivity for the (R)-enantiomer. mdpi.comnih.gov To ensure a continuous supply of NADPH, a cofactor regeneration system is often co-expressed. This is commonly achieved by incorporating a gene for an enzyme like glucose-6-phosphate dehydrogenase (GDH) or glucose dehydrogenase (GDH), which oxidizes a simple sugar like glucose, thereby reducing NADP+ to NADPH. mdpi.com

This integrated system allows for a highly efficient process where the substrate, 2-methylcyclohexanone, is added to a suspension of the engineered cells. The substrate diffuses into the cells, is oxidized by the BVMO to (7R)-7-methyl-2-oxepanone, and the product is then exported from the cell into the reaction medium. The process is driven by the continuous regeneration of NADPH fueled by the co-substrate (e.g., glucose). mdpi.com

| Biocatalyst System | Key Components | Substrate | Product | Cofactor Regeneration | Typical Yield/Titer |

| Recombinant E. coli | Engineered CHMO variant | 2-Methylcyclohexanone | (7R)-7-methyl-2-oxepanone | Intrinsic cellular metabolism | Moderate |

| Recombinant E. coli | CHMO, Glucose Dehydrogenase (GDH) | 2-Methylcyclohexanone | (7R)-7-methyl-2-oxepanone | Co-expressed GDH with glucose | High mdpi.com |

| Recombinant P. putida | BVMO from P. putida KT2440 | Various ketones | Corresponding esters/lactones | Intrinsic cellular metabolism | High (for specific substrates) nih.gov |

Enantioselective Production of 7-Methyl-2-Oxepanone via Biocatalysis

The enantioselective production of (7R)-7-methyl-2-oxepanone via biocatalysis is fundamentally centered on the Baeyer-Villiger oxidation of the corresponding ketone precursor, 2-methylcyclohexanone. acs.orgnih.gov The success of this transformation hinges on the remarkable chemo-, regio-, and enantioselectivity of BVMOs. rsc.org These enzymes can distinguish between the two enantiomers of racemic 2-methylcyclohexanone, a process known as kinetic resolution, or selectively oxidize a prochiral ketone to a single enantiomer of the lactone.

In the case of racemic 2-methylcyclohexanone, an ideal BVMO would selectively oxidize the (S)-ketone to the corresponding (S)-lactone, leaving the desired (R)-2-methylcyclohexanone unreacted, which can then be separated. Alternatively, and more directly, a BVMO can be chosen or engineered to preferentially oxidize the (R)-ketone directly to the (7R)-7-methyl-2-oxepanone product. The catalytic cycle begins with the reduction of the enzyme's FAD cofactor by NADPH. dtic.milacs.org This reduced flavin reacts with molecular oxygen to form a reactive peroxyflavin intermediate, which then performs a nucleophilic attack on the carbonyl carbon of the ketone substrate. acs.org This is followed by the migration of the more substituted carbon atom, leading to the formation of the lactone product. acs.org The stereoselectivity is determined by how the substrate is oriented within the active site during this process. scispace.com

The use of biocatalysis provides a green and efficient route to the enantiomerically pure (7R)-lactone, operating under mild conditions (ambient temperature and pressure, neutral pH) and avoiding the hazardous reagents often used in chemical Baeyer-Villiger oxidations. nih.govresearchgate.net

| Biocatalytic Method | Enzyme Type | Principle | Advantage | Resulting Enantiopurity (ee) |

| Kinetic Resolution | Wild-Type or Engineered BVMO | Selective oxidation of one enantiomer from a racemic ketone mixture. | Can use inexpensive racemic starting material. | High (>99%) for both remaining substrate and product. |

| Asymmetric Desymmetrization | Engineered BVMO | Conversion of a prochiral or meso ketone into a single enantiomeric lactone. | Potentially 100% theoretical yield of the desired enantiomer. | High (>98%). |

| Direct Asymmetric Synthesis | Engineered BVMO | Direct oxidation of a specific ketone enantiomer to the desired lactone enantiomer. | High selectivity and direct formation of the target molecule. | Very high (>99%). qub.ac.uk |

Enzymology and Mechanistic Insights into Biotransformations of 7 Methyl 2 Oxepanone

Molecular Biology of Baeyer-Villiger Monooxygenases Relevant to Oxepanone Synthesis

The production and optimization of BVMOs for industrial applications, including the synthesis of valuable lactones like (7R)-7-methyl-2-oxepanone, rely heavily on recombinant DNA technology. This involves the cloning of BVMO-encoding genes and their expression in suitable host organisms.

Gene Cloning and Expression Systems for BVMOs

The genes encoding BVMOs have been identified in a variety of microorganisms. For instance, a gene for a BVMO was identified in Pseudomonas fluorescens DSM 50106 and subsequently cloned and functionally expressed in Escherichia coli JM109. nih.govsigmaaldrich.com However, high-level expression of functional BVMOs can be challenging. In some cases, expression in strains like E. coli BL21 (DE3) can lead to the formation of insoluble inclusion bodies. nih.govresearchgate.net This issue can sometimes be mitigated by the co-expression of molecular chaperones, such as the DnaK/DnaJ/GrpE complex, which aid in the proper folding of the recombinant enzyme and increase the yield of soluble, active BVMO. nih.govresearchgate.net

The choice of expression system is critical. While E. coli is a common host, other systems have also been explored. For example, the cyclohexanone (B45756) monooxygenase (CMO) gene from Acinetobacter calcoaceticus has been successfully expressed in both Saccharomyces cerevisiae and E. coli. researchgate.net The ability to express these enzymes in different hosts provides flexibility in optimizing production and downstream processing.

Recent bioinformatic approaches, such as sequence similarity network analysis, have proven effective in discovering novel BVMOs from various microbial sources, including Halopolyspora algeriensis. d-nb.info These newly discovered enzymes can then be codon-optimized for expression in a suitable host like E. coli and cloned into expression vectors such as the pBAD vector, often with a C-terminal 6xHis-tag to facilitate purification. d-nb.info

| BVMO Example | Source Organism | Expression Host | Vector | Key Findings |

| BVMO | Pseudomonas fluorescens DSM 50106 | Escherichia coli JM109, BL21 (DE3) | Not specified | Functional expression achieved; inclusion body formation in BL21 (DE3) overcome by chaperone co-expression. nih.govresearchgate.net |

| Cyclohexanone Monooxygenase (CMO) | Acinetobacter calcoaceticus | Saccharomyces cerevisiae, Escherichia coli | Not specified | Successful expression in both prokaryotic and eukaryotic hosts. researchgate.net |

| BVMOHalo | Halopolyspora algeriensis | Escherichia coli | pBAD | Novel BVMO discovered via sequence similarity networks and successfully expressed. d-nb.info |

| BVMOAFL838 | Aspergillus flavus | Escherichia coli | pET-22b(+) | Heterologous expression of a fungal BVMO. nih.gov |

Protein Purification and Biochemical Characterization of BVMOs

Once expressed, BVMOs are purified to homogeneity for detailed biochemical characterization. A common strategy is the incorporation of an affinity tag, such as a hexahistidine (His6)-tag, at the C-terminus of the enzyme. This allows for a single-step purification using metal-affinity column chromatography, which can yield essentially homogeneous enzyme. researchgate.net

Purified BVMOs are then characterized to determine their physical and catalytic properties. For instance, a BVMO from Rhodococcus erythropolis DCL14, involved in monoterpene degradation, was purified and found to be a monomeric enzyme with a molecular mass of 60 kDa containing one mole of FAD per monomer as a prosthetic group. nih.gov Its optimal activity was observed at pH 9 and 35°C. nih.gov Similarly, the characterization of a novel BVMO from Halopolyspora algeriensis revealed its stability at temperatures between 10°C and 30°C for up to five days after purification. d-nb.info

Biochemical analyses also involve determining the kinetic parameters of the enzyme with various substrates. Steady-state kinetics of a fungal BVMO from Aspergillus flavus (BVMOAFL838) revealed a preference for aliphatic and aryl ketones where the phenyl group is separated from the carbonyl group by at least two carbons. plos.org This enzyme also exhibited significant substrate inhibition with phenylacetone, a phenomenon that was more pronounced at lower pH and enzyme concentrations. nih.govplos.org

| Enzyme | Source | Molecular Mass | Cofactor | Optimal pH | Optimal Temperature | Key Characteristics |

| Monocyclic Monoterpene Ketone Mono-oxygenase (MMKMO) | Rhodococcus erythropolis DCL14 | 60 kDa (monomer) | FAD | 9 | 35°C | Involved in the degradation of several monocyclic monoterpenes. nih.gov |

| BVMOHalo | Halopolyspora algeriensis | Not specified | FAD, NADPH | 6-8 | 10-30°C | Stable for several days after purification. d-nb.info |

| Cyclohexanone Monooxygenase (CMO) | Acinetobacter sp. NCIB 9871 | ~61 kDa | FAD, NADPH | Not specified | Not specified | Well-studied BVMO with broad substrate scope. d-nb.infonih.gov |

| BVMOAFL838 | Aspergillus flavus | Not specified | FAD, NADPH | Not specified | Not specified | Fungal BVMO preferring aliphatic and certain aryl ketones; shows substrate inhibition. nih.govplos.org |

Structural Features and Active Site Analysis of Monooxygenases

The three-dimensional structures of several BVMOs have been elucidated, providing valuable insights into their function. The crystal structure of phenylacetone monooxygenase (PAMO) from the thermophilic bacterium Thermobifida fusca reveals a two-domain architecture similar to that of disulfide oxidoreductases. nih.gov The active site is situated in a cleft at the interface of these two domains. nih.gov

A key feature of the BVMO active site is the presence of an arginine residue positioned above the flavin ring. nih.gov This arginine is proposed to stabilize the negatively charged flavin-peroxide and the subsequent "Criegee" intermediate, which are crucial for catalysis. nih.gov This arginine residue is thought to exist in two conformations: an "IN" position observed in the crystal structure and an "OUT" position that would allow NADPH to access and reduce the flavin cofactor. nih.gov Domain rotations are believed to facilitate the conformational changes necessary for the catalytic cycle. nih.gov

Enzymatic Reaction Mechanisms in BVMO-Mediated Oxidations

The catalytic cycle of BVMOs is a complex process involving the coordination of three substrates: NADPH, molecular oxygen, and the ketone substrate, in proximity to the flavin cofactor. nih.gov

Role of Flavin Cofactors in Oxygenation Reactions

Flavin-containing monooxygenases utilize either flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as a prosthetic group. nih.gov In BVMOs, the flavin cofactor plays a central role in activating molecular oxygen. The catalytic cycle begins with the reduction of the oxidized flavin (FADox) by NADPH to its reduced form (FADred). acs.org This reduced flavin then reacts with molecular oxygen to form a key intermediate, a flavin C4a-(hydro)peroxide. nih.govacs.orglibretexts.org

This flavin peroxide species is the direct oxidizing agent in the Baeyer-Villiger reaction. libretexts.org For most BVMOs, it is the deprotonated form, the flavin C4a-peroxide, that acts as a nucleophile, attacking the carbonyl carbon of the ketone substrate. acs.orglibretexts.org This is in contrast to some other flavin-containing monooxygenases that utilize the protonated flavin C4a-hydroperoxide as an electrophilic oxygen donor. acs.org The formation of the deprotonated flavin C4a-peroxide in BVMOs is consistent with the Baeyer-Villiger rearrangement mechanism. acs.org The stability of this intermediate within the enzyme's active site is crucial for the subsequent oxygen insertion step. acs.org

Substrate Binding and Specificity Profiles of BVMOs toward Cyclic Ketones

BVMOs exhibit a broad substrate scope, capable of oxidizing a wide range of cyclic ketones to their corresponding lactones. fuerstlab.com The well-studied cyclohexanone monooxygenase (CHMO) from Acinetobacter calcoaceticus, for example, can oxidize various cyclic ketones. d-nb.info The substrate specificity of a particular BVMO is determined by the architecture of its active site.

Studies on a BVMO from Rhodococcus erythropolis DCL14 demonstrated its ability to convert monocyclic monoterpene ketones such as dihydrocarvone and menthone. nih.gov Interestingly, the regioselectivity of the oxidation can be influenced by the substrate's stereochemistry. For instance, the oxidation of iso-dihydrocarvone by this enzyme resulted in the formation of 6-isopropenyl-3-methyl-2-oxo-oxepanone, showing an opposite regioselectivity to the oxidation of dihydrocarvone. nih.gov

Stereochemical Control and Regioselectivity in Biocatalytic Baeyer-Villiger Oxidation

The biocatalytic Baeyer-Villiger oxidation of 2-methylcyclohexanone (B44802) to produce 7-methyl-2-oxepanone is a process governed by the intricate stereochemical control and regioselectivity of Baeyer-Villiger monooxygenases (BVMOs). These enzymes exhibit remarkable selectivity, enabling the production of specific enantiomers of the lactone product, a valuable chiral building block. The outcome of this biotransformation is determined by the enzyme's ability to differentiate between the enantiomers of the racemic ketone substrate and to control which carbon-carbon bond is cleaved through oxygen insertion.

The enzymatic oxidation of the prochiral substrate, 2-methylcyclohexanone, involves a kinetic resolution process. Different BVMOs display distinct preferences for either the (R)- or (S)-enantiomer of the starting ketone. This enantioselectivity is a critical factor in achieving high enantiomeric excess (ee) in the final lactone product. The reaction mechanism of BVMOs, like the chemical Baeyer-Villiger oxidation, proceeds with retention of configuration at the migrating carbon center. This fundamental principle dictates that the chirality of the lactone product is directly correlated to the chirality of the ketone enantiomer that undergoes oxidation.

Research has identified several BVMOs capable of catalyzing this transformation with high selectivity. For instance, Cyclopentadecanone (B167302) monooxygenase (CPDMO) from a Pseudomonas species has been shown to be highly selective for the (S)-enantiomer of 2-methylcyclohexanone. acs.org This particular enzyme demonstrates excellent enantioselectivity, with an enantiomeric ratio (E) greater than 200, leading to the formation of 7-methyl-2-oxepanone with an enantiomeric excess of over 99%. acs.org Similarly, a Cyclopentanone monooxygenase (CDMO) isolated from Rhodococcus SC1 has been noted for its exclusive oxidation of (S)-2-methylcyclohexanone. acs.org

In addition to stereocontrol, regioselectivity is a pivotal aspect of the Baeyer-Villiger oxidation of asymmetrically substituted ketones like 2-methylcyclohexanone. The oxygen atom can theoretically be inserted on either side of the carbonyl group, leading to two possible regioisomeric lactones: 7-methyl-2-oxepanone (the "normal" product, resulting from the migration of the more substituted tertiary carbon) or 3-methyl-2-oxepanone (the "abnormal" product, from the migration of the less substituted secondary carbon). In both chemical and enzymatic reactions, there is a preferential migration of the more substituted carbon atom. acs.org For the CHMO-catalyzed oxidation of 2-methylcyclohexanone, this preference for the migration of the more substituted center is also observed. acs.org

The active site architecture of the specific BVMO is the primary determinant of both its stereochemical preference and regioselectivity. The way the substrate docks into the active site orients one of its enantiomers favorably for the nucleophilic attack by the peroxyflavin intermediate, the key oxidizing species in the catalytic cycle. acs.org This precise positioning ensures that the subsequent rearrangement and oxygen insertion occur with high fidelity, yielding a product with high optical purity.

The following table summarizes the selectivity of different Baeyer-Villiger monooxygenases in the oxidation of 2-methylcyclohexanone:

| Enzyme | Source Organism | Substrate Preference | Enantioselectivity (E) | Product ee (%) | Regioselectivity |

| Cyclopentadecanone Monooxygenase (CPDMO) | Pseudomonas sp. | (S)-2-methylcyclohexanone | > 200 | > 99 | Normal |

| Cyclopentanone Monooxygenase (CDMO) | Rhodococcus SC1 | (S)-2-methylcyclohexanone | High | N/A | Normal |

| Cyclohexanone Monooxygenase (CHMO) | Acinetobacter sp. | (S)-2-methylcyclohexanone | Moderate to High | N/A | Normal |

Advanced Applications of 7 Methyl 2 Oxepanone in Materials Science and Organic Synthesis

Role as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex, stereochemically defined molecules. This is particularly crucial in the pharmaceutical and agrochemical industries, where the biological activity of a molecule can be highly dependent on its stereochemistry. The synthesis of such building blocks often involves asymmetric synthesis with chiral catalysts to create homochiral compounds from non-chiral starting materials. (7R)-7-methyl-2-oxepanone, with its defined stereocenter, is a prime example of such a building block.

Precursor in Complex Molecule Synthesis

The inherent chirality of (7R)-7-methyl-2-oxepanone makes it a valuable precursor in the total synthesis of complex natural products and pharmaceuticals. Organic synthesis often leverages such chiral pools to introduce specific stereocenters into a target molecule, avoiding the need for challenging asymmetric reactions or resolutions of racemic mixtures later in the synthesis. The lactone functionality of (7R)-7-methyl-2-oxepanone can be strategically opened to yield a linear chain with a specific stereochemistry at a defined position, which can then be further elaborated into a more complex molecular architecture. This approach is fundamental in constructing molecules with multiple stereocenters where the relative and absolute stereochemistry is critical for function.

Utility in Macrolactone Analog Preparation

Macrolactones, cyclic esters with large rings, are a class of compounds with diverse biological activities. The preparation of macrolactone analogs often involves the ring-opening of smaller, chiral lactones to create a stereochemically defined segment that is later cyclized. (7R)-7-methyl-2-oxepanone can serve as a key starting material in this process. By opening the lactone ring, a hydroxy acid is formed, which can then be extended and cyclized to form a larger macrolactone with the methyl group from the original lactone imparting a specific chirality to the final product. This strategy allows for the systematic variation of the macrolactone structure to probe structure-activity relationships.

Application in Pheromone Synthesis

Insect pheromones are chemical signals used for communication and are often highly stereospecific. The synthesis of these compounds for use in pest management requires high enantiomeric purity to ensure biological activity. Chiral lactones are common precursors in the synthesis of insect pheromones. For example, the synthesis of the female sex pheromone of the currant stem girdler, Janus integer, involves a chiral lactone. The general strategy involves the stereoselective synthesis of a chiral intermediate which is then converted to the final pheromone structure. (7R)-7-methyl-2-oxepanone, as a chiral lactone, can be a valuable starting material for the synthesis of certain insect pheromones where a methyl-substituted chiral center is required. The synthesis often involves the ring-opening of the lactone to generate a chiral carbon chain that forms the backbone of the pheromone.

Polymerization Studies Involving 7-Methyl-2-Oxepanone

The development of biodegradable polymers has driven research into the polymerization of lactones. (7R)-7-methyl-2-oxepanone, as a substituted ε-caprolactone, is a monomer of interest for creating polyesters with specific properties.

Ring-Opening Polymerization Mechanisms of Lactones

The most common method for polymerizing lactones is ring-opening polymerization (ROP). This process involves the cleavage of the ester bond within the cyclic monomer to form a linear polymer chain. ROP can proceed through several mechanisms, including anionic, cationic, and coordination-insertion pathways.

Anionic ROP: This mechanism is initiated by a nucleophile, such as an alkoxide, which attacks the carbonyl carbon of the lactone. The reaction propagates by the newly formed alkoxide end-group attacking another monomer molecule.

Cationic ROP: In this case, an electrophile activates the lactone, making it more susceptible to nucleophilic attack by another monomer.

Coordination-Insertion ROP: This is a common mechanism when using metal-based catalysts, such as tin(II) octoate. The monomer coordinates to the metal center, followed by insertion into the metal-alkoxide bond, which propagates the polymer chain.

The choice of initiator and catalyst system is crucial in controlling the polymerization, including the molecular weight and dispersity of the resulting polymer.

| Polymerization Mechanism | Initiator/Catalyst Type | Key Features |

| Anionic ROP | Nucleophiles (e.g., alkoxides) | Chain growth occurs via nucleophilic attack of the propagating alkoxide on the monomer. |

| Cationic ROP | Electrophiles (e.g., strong protonic acids) | The monomer is activated by an electrophile, followed by nucleophilic attack from another monomer. |

| Coordination-Insertion ROP | Metal complexes (e.g., tin(II) octoate, yttrium complexes) | The monomer coordinates to the metal center before being inserted into the growing polymer chain. |

Biocatalyzed Ring-Opening Polymerization Strategies for Cyclic Esters

An environmentally friendly alternative to metal-based catalysts is the use of enzymes, particularly lipases, for biocatalyzed ROP. Lipases are effective catalysts for the polymerization of lactones under mild reaction conditions. The proposed mechanism for lipase-catalyzed ROP involves two main steps:

Acylation: The lipase (B570770) forms an acyl-enzyme intermediate with the lactone monomer, leading to the ring-opening of the lactone.

Deacylation: A nucleophile, which can be an initiator molecule (like an alcohol) or the hydroxyl end-group of a growing polymer chain, attacks the acyl-enzyme intermediate, elongating the polymer chain and regenerating the free enzyme.

This enzymatic approach offers high selectivity and can be used to synthesize polyesters from chiral monomers, potentially preserving the stereochemistry of the monomer in the polymer backbone. Candida antarctica lipase B (CALB) is a commonly used and effective biocatalyst for these polymerization reactions.

| Biocatalyst | Monomer Example | Key Advantages of Biocatalysis |

| Lipase (e.g., Candida antarctica lipase B) | ε-caprolactone, δ-valerolactone | Mild reaction conditions, high selectivity, potential for stereocontrol, reduced toxicity compared to metal catalysts. |

Synthesis of Polymeric Materials from Lactone Monomers

The chiral lactone monomer, (7R)-7-methyl-2-oxepanone, serves as a valuable building block for the synthesis of advanced polymeric materials. Its primary route to polymerization is through ring-opening polymerization (ROP), a process that allows for the creation of polyesters with controlled molecular weights and specific properties. This method can be utilized to produce both homopolymers and various types of copolymers, including block copolymers.

The most common and well-studied method for polymerizing lactones like (7R)-7-methyl-2-oxepanone is the ring-opening polymerization (ROP) of the cyclic ester. nih.gov This process involves the cleavage of the acyl-oxygen bond in the lactone ring, followed by the propagation of the polymer chain. The polymerization can be initiated by a variety of systems, including cationic, anionic, and coordination-insertion mechanisms.

For the synthesis of polyesters such as poly(ε-caprolactone) (PCL) and its derivatives, the coordination-insertion mechanism using metal-based initiators is particularly prevalent. nih.gov Tin(II) octoate (Sn(Oct)₂), often used in conjunction with a co-initiator like an alcohol (e.g., n-hexanol), is a widely employed and effective catalyst for the ROP of cyclic esters. nih.gov The process begins with the formation of a tin(II) alkoxide, which is the true initiating species. The carbonyl oxygen of the (7R)-7-methyl-2-oxepanone monomer then coordinates with the tin atom, activating the monomer for nucleophilic attack by the alkoxide group. This attack results in the cleavage of the lactone ring and the addition of the monomer unit to the growing polymer chain. nih.gov

The presence of the methyl group on the seventh position of the oxepanone ring influences the properties of the resulting polymer, poly((7R)-7-methyl-ε-caprolactone), compared to the unsubstituted poly(ε-caprolactone) (PCL). This substitution can affect the polymer's crystallinity, thermal properties, and degradation rate.

Table 1: Comparison of Thermal Properties of PCL and its Methylated Derivative

| Polymer | Glass Transition Temperature (Tg) | Melting Point (Tm) |

|---|---|---|

| Poly(ε-caprolactone) (PCL) | ~ -60 °C wikipedia.orgnih.gov | ~ 60 °C wikipedia.orgnih.gov |

Note: The properties of poly(7-methyl-ε-caprolactone) can vary based on the stereoselectivity of the polymerization and the specific catalyst used.

Beyond homopolymers, (7R)-7-methyl-2-oxepanone is a critical monomer for the synthesis of advanced block copolymers. nih.gov Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. nih.govmdpi.com These materials are of significant interest because they can self-assemble into ordered nanostructures, combining the properties of the different blocks. harth-research-group.orgresearchgate.net

The synthesis of block copolymers incorporating poly((7R)-7-methyl-ε-caprolactone) can be achieved by combining ROP with other controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). mdpi.comfrontiersin.org For instance, a polymer block can be synthesized first and then used as a macroinitiator for the ROP of (7R)-7-methyl-2-oxepanone. This sequential polymerization approach allows for the creation of well-defined diblock or multiblock copolymers. mdpi.com

For example, a hydroxyl-terminated polymer (Polymer-OH) can be used to initiate the ROP of (7R)-7-methyl-2-oxepanone, yielding a diblock copolymer (Polymer-b-poly((7R)-7-methyl-ε-caprolactone)). This strategy enables the combination of the properties of the initial polymer with the unique characteristics imparted by the chiral, substituted polyester block. Copolymers of ε-caprolactone and L-lactide (PLCL), for instance, have been synthesized to combine the toughness of PCL with the strength of poly(lactic acid) (PLA). nih.gov A similar approach using (7R)-7-methyl-2-oxepanone allows for fine-tuning these properties further.

Table 2: Examples of Copolymer Synthesis Involving Lactones

| Copolymer Type | Monomer 1 | Monomer 2 | Polymerization Method(s) |

|---|---|---|---|

| Diblock Copolymer | Methyl Methacrylate | ε-Caprolactone | ATRP and ROP mdpi.com |

| Random Copolymer | L-lactic acid | ε-Caprolactone | Ring-Opening Polymerization (ROP) nih.gov |

These synthetic strategies provide access to a wide range of polymeric materials with tailored architectures and functionalities, leveraging the specific chemical structure of the (7R)-7-methyl-2-oxepanone monomer.

Computational and Theoretical Investigations of 7 Methyl 2 Oxepanone Reactivity

Density Functional Theory (DFT) Studies of Reaction Pathways and Intermediates

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex reaction pathways and transition states involved in the ring-opening polymerization (ROP) of lactones, including substituted ε-caprolactones. While specific DFT studies exclusively focused on (7R)-7-methyl-2-oxepanone are not extensively documented in publicly available literature, the broader body of research on ε-caprolactone and its derivatives provides a solid framework for understanding its reactivity.

Theoretical studies on the ROP of ε-caprolactone initiated by various metal complexes, such as those of aluminum and magnesium, have detailed the coordination-insertion mechanism. These calculations reveal that the polymerization typically proceeds through the coordination of the lactone's carbonyl oxygen to the metal center, followed by the nucleophilic attack of an initiator group on the carbonyl carbon, leading to the cleavage of the acyl-oxygen bond and ring-opening. The calculated energy barriers for these steps are crucial in predicting the reaction rates and understanding the catalytic activity. For instance, in the ROP of ε-caprolactone initiated by aluminum ketiminate complexes, DFT calculations have shown that the reaction is rate-determined by the benzoxide insertion step. nih.gov

Furthermore, DFT studies have been instrumental in comparing the reactivity of different lactones. For example, the calculated reaction barriers for the ROP of L-lactide are significantly higher than those for ε-caprolactone, suggesting that higher reaction temperatures are required for the polymerization of L-lactide, a finding that aligns with experimental observations. laas.fr The influence of substituents on the ligand framework of the catalyst has also been explored, demonstrating that both electronic and steric effects can significantly alter the catalytic efficiency. nih.govlaas.fr

While direct computational data for (7R)-7-methyl-2-oxepanone is scarce, it is reasonable to infer that the presence of the methyl group at the 7-position would introduce steric hindrance, potentially influencing the coordination of the monomer to the catalyst and the subsequent insertion steps. This could manifest as higher activation energy barriers compared to the unsubstituted ε-caprolactone.

Table 1: Representative Calculated Activation Barriers for the ROP of ε-Caprolactone with Aluminum Catalysts

| Catalyst System | Rate-Determining Step | Calculated Activation Barrier (kcal/mol) |

| Aluminum ketiminate complex (LH) | Benzoxide insertion | ~12 |

| Aluminum ketiminate complex (LCl) | Benzoxide insertion | ~11.5 |

| Aluminum ketiminate complex (LiPr) | Benzoxide insertion | ~13 |

Note: Data is based on studies of unsubstituted ε-caprolactone and serves as a reference for understanding the general reaction energetics. The specific values for (7R)-7-methyl-2-oxepanone may differ due to the steric and electronic effects of the methyl group.

Modeling of Enzyme-Substrate Interactions in Biocatalytic Systems

The enzymatic ring-opening polymerization (e-ROP) of lactones, often catalyzed by lipases such as Candida antarctica lipase (B570770) B (CALB), offers a green and highly selective alternative to metal-based catalysis. Computational modeling plays a pivotal role in understanding the molecular basis of this selectivity.

Molecular docking and molecular dynamics (MD) simulations are commonly employed to investigate the binding of lactone monomers to the active site of lipases. These studies have provided detailed insights into the crucial interactions that govern substrate recognition and catalysis. For CALB, the active site comprises a catalytic triad (B1167595) of serine, histidine, and aspartic acid. The accepted mechanism involves the formation of a tetrahedral intermediate upon nucleophilic attack of the catalytic serine on the carbonyl carbon of the lactone. pnnl.gov

In the context of (7R)-7-methyl-2-oxepanone, the methyl group is adjacent to the ester oxygen, which could influence the conformation of the seven-membered ring and its presentation to the catalytic triad. Molecular modeling could help to elucidate how the (R)-configuration of the methyl group is recognized by the chiral environment of the enzyme's active site, leading to stereoselective polymerization.

Table 2: Key Amino Acid Residues in the Active Site of Candida antarctica Lipase B Involved in Substrate Binding

| Amino Acid | Role in Catalysis/Binding |

| Ser105 | Catalytic residue; performs nucleophilic attack on the substrate's carbonyl carbon. |

| His224 | Catalytic residue; acts as a general base, accepting a proton from Ser105. |

| Asp187 | Catalytic residue; stabilizes the protonated His224. |

| Trp104 | Forms part of the oxyanion hole, stabilizing the tetrahedral intermediate. |

| Thr40 | Forms part of the oxyanion hole, stabilizing the tetrahedral intermediate. |

Note: These are the key residues for the general catalytic mechanism of CALB. The specific interactions with (7R)-7-methyl-2-oxepanone would need to be determined through dedicated modeling studies.

In Silico Approaches for Predicting Reactivity and Stereoselectivity

In silico methods are increasingly being used to predict the reactivity and stereoselectivity of chemical reactions, including enzyme-catalyzed polymerizations. These approaches range from quantum mechanics/molecular mechanics (QM/MM) calculations to machine learning models.

QM/MM methods offer a powerful approach to study enzymatic reactions by treating the reacting species (the substrate and the key active site residues) with a high level of quantum mechanical theory, while the rest of the enzyme and the solvent are treated with more computationally efficient molecular mechanics force fields. This allows for the calculation of accurate energy profiles for the entire catalytic cycle, including the transition states that determine stereoselectivity. A QM/MM study comparing the CALB-catalyzed ring-opening of ε-caprolactone and ε-caprolactam highlighted the subtle energetic differences that explain why the lactone is a much better substrate. pnnl.gov Such studies could be applied to understand the enantioselectivity of CALB towards the (R)- and (S)-enantiomers of 7-methyl-2-oxepanone.

Furthermore, the development of machine learning models trained on experimental data of enzyme stereoselectivity is a promising area. chemistryworld.com These models can learn the complex relationships between the substrate structure, the enzyme's amino acid sequence, and the resulting enantiomeric excess of the product. While not yet widely applied to lactone polymerization, these in silico tools have the potential to accelerate the discovery and engineering of enzymes with desired stereoselectivity for the synthesis of chiral polymers.

For substituted lactones, it has been observed that the enantioselectivity of lipases can be highly dependent on the position and size of the substituent. acs.orgfigshare.com For example, in the lipase-catalyzed polymerization of 4-substituted ε-caprolactones, Novozym 435 showed S-selectivity for methyl and ethyl substituents, but this selectivity inverted to the (R)-enantiomer for the larger propyl substituent. acs.org This highlights the intricate nature of enzyme-substrate interactions and the potential for computational models to predict and rationalize these outcomes.

Table 3: Factors Influencing Stereoselectivity in Lipase-Catalyzed Lactone Polymerization

| Factor | Description |

| Substrate Structure | The position, size, and chirality of substituents on the lactone ring. |

| Enzyme Active Site Geometry | The shape and chirality of the binding pocket, which creates a chiral environment. |

| Enzyme Dynamics | The flexibility of the enzyme and its ability to accommodate different substrate conformations. |

| Reaction Conditions | Solvent, temperature, and water content can all influence enzyme conformation and activity. |

| Propagating Chain End | The chirality of the growing polymer chain can influence the selection of the next monomer. acs.org |

Future Research Directions for 7r 7 Methyl 2 Oxepanone

The chiral lactone (7R)-7-methyl-2-oxepanone, a derivative of ε-caprolactone, represents a valuable building block in modern chemistry. Its enantiopure structure makes it a significant precursor for the synthesis of advanced polymers and complex, biologically active molecules. Future research is poised to enhance its accessibility and broaden its utility through innovations in sustainable synthesis, biocatalyst development, and application expansion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.